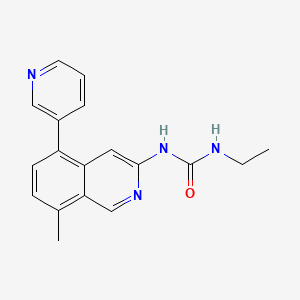
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea is a synthetic organic compound with a complex structure that includes an isoquinoline and pyridine ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of an isoquinoline derivative with an appropriate pyridine compound under specific conditions to form the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the pyridine or isoquinoline rings, using reagents like sodium hydride or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Centralite: Known for its use in the production of smokeless powder and as a plasticizer. These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound
Eigenschaften
Molekularformel |
C18H18N4O |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-ethyl-3-(8-methyl-5-pyridin-3-ylisoquinolin-3-yl)urea |
InChI |
InChI=1S/C18H18N4O/c1-3-20-18(23)22-17-9-15-14(13-5-4-8-19-10-13)7-6-12(2)16(15)11-21-17/h4-11H,3H2,1-2H3,(H2,20,21,22,23) |
InChI-Schlüssel |
IGGQZENFMDGPEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















